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molecular formula C8H6N2O5 B1348366 2-Carbamoyl-3-nitrobenzoic acid CAS No. 77326-45-5

2-Carbamoyl-3-nitrobenzoic acid

Cat. No. B1348366
M. Wt: 210.14 g/mol
InChI Key: IGLWGHRTQOYFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06737421B1

Procedure details

52.5 g (0.27 mol) of 3-nitrophthalic anhydride were stirred in portions over the course of 30 minutes into 75 ml of concentrated aqueous ammonia at room temperature. The mixture was then cooled to 0° C., after which a precipitate crystallized out and was filtered off with suction. This precipitate was dissolved in 125 ml of water by gently heating, and 25.6 ml of 32% strength hydrochloric acid were rapidly added. The mixture was cooled to 0° C., and the crystals which separated out were filtered off with suction. 45 g of the product were obtained.
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([O:9][C:10](=[O:11])[C:5]=12)=[O:8])([O-:3])=[O:2].[NH3:15]>>[N+:1]([C:4]1[C:5]([C:10]([NH2:15])=[O:11])=[C:6]([C:7]([OH:9])=[O:8])[CH:12]=[CH:13][CH:14]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
52.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
75 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which a precipitate crystallized out and
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
DISSOLUTION
Type
DISSOLUTION
Details
This precipitate was dissolved in 125 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
by gently heating
ADDITION
Type
ADDITION
Details
25.6 ml of 32% strength hydrochloric acid were rapidly added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the crystals which separated out
FILTRATION
Type
FILTRATION
Details
were filtered off with suction

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC(=C1C(=O)N)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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